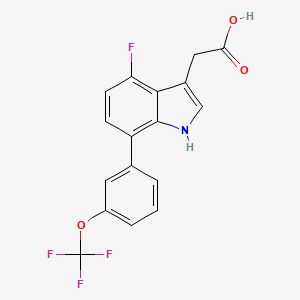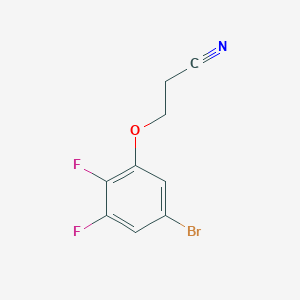![molecular formula C9H7BrN2O B13080284 6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13080284.png)
6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-9-oxa-1,3-diazatricyclo[6310,12]dodeca-2,4(12),5,7-tetraene is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization reactions under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and sodium borohydride. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield brominated oxadiazatricyclo derivatives, while reduction reactions may produce de-brominated or hydrogenated products.
Aplicaciones Científicas De Investigación
6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 3-Bromo-9,9-dimethyl-5-oxa-2-thia-8,10-diazatricyclo[6.3.1.0?,12]dodeca-1(12),3-dien-11-one
- Ethyl 3-bromo-7-thia-2,5-diazatricyclo[6.4.0.0^2,6]dodeca-1(8),3,5,9,11-pentaene-4-carboxylate
Uniqueness
6-Bromo-9-oxa-1,3-diazatricyclo[6310,12]dodeca-2,4(12),5,7-tetraene is unique due to its specific tricyclic structure and the presence of both bromine and oxygen atoms, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H7BrN2O |
|---|---|
Peso molecular |
239.07 g/mol |
Nombre IUPAC |
6-bromo-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene |
InChI |
InChI=1S/C9H7BrN2O/c10-6-3-7-9-8(4-6)13-2-1-12(9)5-11-7/h3-5H,1-2H2 |
Clave InChI |
XMVSUZRUEZDGHP-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=CC(=CC3=C2N1C=N3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13080241.png)

![1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080259.png)

![[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13080268.png)



